Ácido (8-bromonaftilen-1-il)borónico

Descripción general

Descripción

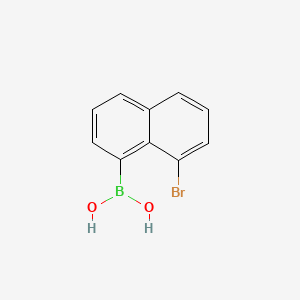

(8-Bromonaphthalen-1-yl)boronic acid is an organic compound with the molecular formula C10H8BBrO2. It is a boronic acid derivative of naphthalene, featuring a bromine atom at the 8th position and a boronic acid group at the 1st position. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions, where it serves as a valuable building block for the formation of carbon-carbon bonds .

Aplicaciones Científicas De Investigación

(8-Bromonaphthalen-1-yl)boronic acid has diverse applications in scientific research:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of biologically active compounds.

Material Science: Utilized in the preparation of advanced materials, including polymers and electronic materials

Mecanismo De Acción

Target of Action

The primary target of (8-Bromonaphthalen-1-yl)boronic acid is the palladium catalyst in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely used in organic synthesis .

Mode of Action

The mode of action involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a new Pd-C bond with an electrophilic organic group . In the transmetalation step, the (8-Bromonaphthalen-1-yl)boronic acid, which is a nucleophilic organoboron reagent, transfers the organic group from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is the primary biochemical pathway affected by (8-Bromonaphthalen-1-yl)boronic acid . This reaction allows for the formation of complex organic compounds through the creation of carbon-carbon bonds . The downstream effects include the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . . These properties suggest that the compound may have good bioavailability.

Result of Action

The result of the action of (8-Bromonaphthalen-1-yl)boronic acid is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a wide range of complex organic compounds .

Action Environment

The action of (8-Bromonaphthalen-1-yl)boronic acid is influenced by environmental factors such as temperature and atmosphere . The compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . These conditions help to preserve the reactivity of the compound and ensure its efficacy in the Suzuki-Miyaura cross-coupling reaction .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (8-Bromonaphthalen-1-yl)boronic acid typically involves the bromination of naphthalene followed by the introduction of the boronic acid group. One common method includes the following steps:

Bromination: Naphthalene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like benzoyl peroxide.

Industrial Production Methods

Industrial production of (8-Bromonaphthalen-1-yl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely .

Análisis De Reacciones Químicas

Types of Reactions

(8-Bromonaphthalen-1-yl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most prominent reaction, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or styrene derivatives.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Oxidizing Agents: Like hydrogen peroxide for oxidation reactions.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenols: Resulting from oxidation of the boronic acid group.

Comparación Con Compuestos Similares

Similar Compounds

- 4-Bromo-1-naphthaleneboronic acid

- Phenylboronic acid

- 2-Naphthylboronic acid

Uniqueness

(8-Bromonaphthalen-1-yl)boronic acid is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in cross-coupling reactions compared to other boronic acids. Its bromine atom at the 8th position and boronic acid group at the 1st position offer unique steric and electronic properties that can be exploited in various synthetic applications .

Actividad Biológica

(8-Bromonaphthalen-1-yl)boronic acid, with the CAS number 167105-03-5, is a boronic acid derivative that has garnered attention for its potential applications in organic synthesis and medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.

The molecular formula of (8-Bromonaphthalen-1-yl)boronic acid is CHBBrO, with a molecular weight of 250.88 g/mol. Its structure includes a naphthalene ring substituted with a bromine atom and a boronic acid functional group, which is crucial for its reactivity in various chemical reactions.

| Property | Value |

|---|---|

| Molecular Formula | CHBBrO |

| Molecular Weight | 250.88 g/mol |

| Solubility | 0.0626 mg/ml |

| Log P (octanol-water) | 2.77 |

| Bioavailability Score | 0.55 |

| Synthetic Accessibility | 2.15 |

(8-Bromonaphthalen-1-yl)boronic acid exhibits biological activity primarily through its ability to participate in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds in organic synthesis. This property makes it valuable in the development of pharmaceuticals and agrochemicals. Additionally, its structural features allow it to interact with biological targets, potentially influencing various biochemical pathways.

Pharmacological Profile

Research indicates that (8-Bromonaphthalen-1-yl)boronic acid acts as an inhibitor for certain cytochrome P450 enzymes, specifically CYP1A2, which is involved in drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs, leading to significant clinical implications.

Case Studies and Research Findings

- Synthesis and Application : A study demonstrated the successful synthesis of 4,7-bis(8-bromonaphthalen-1-yl)benzo[c][1,2,5]thiadiazole using (8-Bromonaphthalen-1-yl)boronic acid as a key intermediate through Suzuki-Miyaura coupling. This compound exhibited promising photoluminescent properties, suggesting potential applications in optoelectronic devices .

- Enantioselective Reactions : Another study highlighted the enantioselective assembly of organo molecules utilizing (8-Bromonaphthalen-1-yl)boronic acid. The research focused on optimizing reaction conditions to improve yield and selectivity in synthesizing chiral compounds . The results indicated that varying temperatures and catalysts significantly influenced the outcomes.

- Biocompatibility Studies : Investigations into the biocompatibility of (8-Bromonaphthalen-1-yl)boronic acid derivatives revealed that some modifications could enhance cellular uptake and reduce cytotoxicity. This aspect is crucial for developing drug candidates that utilize this compound as a scaffold .

Propiedades

IUPAC Name |

(8-bromonaphthalen-1-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BBrO2/c12-9-6-2-4-7-3-1-5-8(10(7)9)11(13)14/h1-6,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPPQXIRIFYYANY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C(=CC=C1)C=CC=C2Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BBrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30704468 | |

| Record name | (8-Bromonaphthalen-1-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30704468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167105-03-5 | |

| Record name | (8-Bromonaphthalen-1-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30704468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.